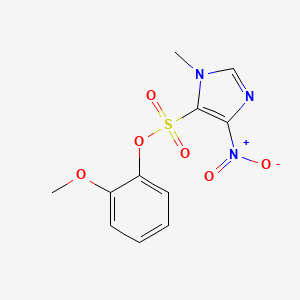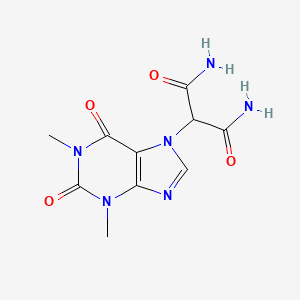
(R)-1,3-Dimethyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of ®-1,3-Dimethyl-1,4-diazepane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include:
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Scalability: Optimization of reaction parameters to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of ®-1,3-Dimethyl-1,4-diazepane.
Reduction: Regeneration of ®-1,3-Dimethyl-1,4-diazepane from its N-oxides.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1,3-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of ®-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepane: Lacks the methyl groups present in ®-1,3-Dimethyl-1,4-diazepane.
1,3-Dimethylpiperazine: A six-membered ring analog with similar functional groups.
1,3-Dimethylimidazolidine: A five-membered ring analog with similar functional groups.
Uniqueness: ®-1,3-Dimethyl-1,4-diazepane is unique due to its seven-membered ring structure and the presence of two methyl groups at specific positions, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(3R)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
CPZHVHQMQBDZMW-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCCN1)C |
Kanonische SMILES |
CC1CN(CCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


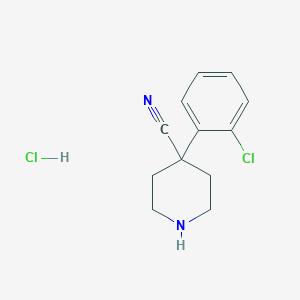
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
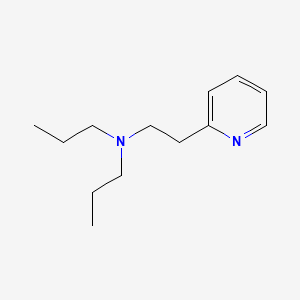
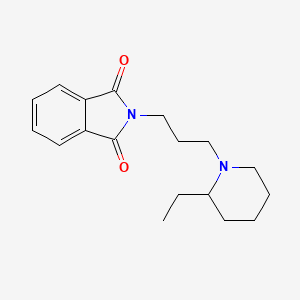

![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
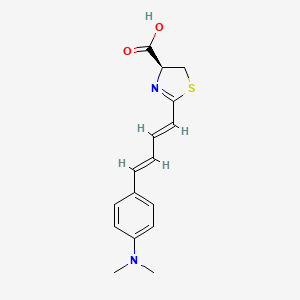
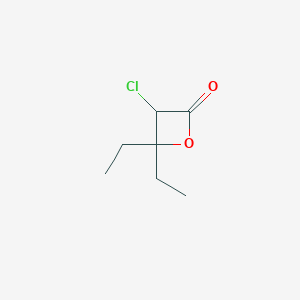
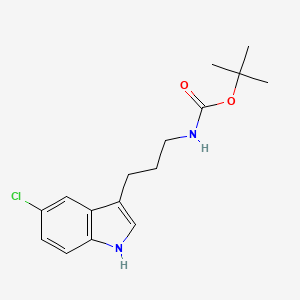
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)


